molecular formula C24H15N4Na3O11S3 B13798123 1-Naphthalenesulfonic acid, 4-amino-3-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, trisodium salt CAS No. 67990-28-7

1-Naphthalenesulfonic acid, 4-amino-3-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, trisodium salt

Cat. No.: B13798123
CAS No.: 67990-28-7
M. Wt: 700.6 g/mol
InChI Key: BOSNCVLTKFBGPQ-GMAFQHBXSA-K
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Description

Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

The synthesis of Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate involves multiple steps. The process typically starts with the diazotization of 4-nitroaniline, followed by coupling with 4-sulphonatophenylvinyl. The resulting intermediate is then further reacted with 3-sulphonatophenylazo and naphthalene-1-sulphonate under controlled conditions to yield the final product. Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure consistency and purity.

Chemical Reactions Analysis

Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate has a wide range of scientific research applications:

    Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: The compound is employed in biological staining techniques to visualize cellular components under a microscope.

    Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate involves its interaction with molecular targets through its azo and sulphonate groups. These interactions can lead to changes in the optical properties of the compound, making it useful for various staining and detection applications. The pathways involved often include binding to specific cellular components, resulting in enhanced visualization under specific conditions.

Comparison with Similar Compounds

Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate can be compared with other azo dyes such as:

  • Trisodium 4-amino-3-[[4-[2-(4-nitrophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate
  • Trisodium 4-amino-3-[[4-[2-(4-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate

These compounds share similar structural features but differ in their specific substituents, leading to variations in their color properties and applications. The uniqueness of Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate lies in its specific combination of azo and sulphonate groups, which confer distinct optical and chemical properties.

Properties

CAS No.

67990-28-7

Molecular Formula

C24H15N4Na3O11S3

Molecular Weight

700.6 g/mol

IUPAC Name

trisodium;4-amino-3-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C24H18N4O11S3.3Na/c25-24-19-4-2-1-3-18(19)23(42(37,38)39)13-20(24)27-26-16-9-7-14(21(11-16)40(31,32)33)5-6-15-8-10-17(28(29)30)12-22(15)41(34,35)36;;;/h1-13H,25H2,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3/b6-5+,27-26?;;;

InChI Key

BOSNCVLTKFBGPQ-GMAFQHBXSA-K

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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